molecular formula C20H18FN3O4S2 B2695636 N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide CAS No. 313531-48-5

N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2695636
CAS No.: 313531-48-5
M. Wt: 447.5
InChI Key: KVICWFDVPRKYGH-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, a fluorophenyl group, and a morpholine sulfonyl benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route includes the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazole ring. This intermediate is then reacted with 4-morpholinylsulfonyl chloride to introduce the morpholine sulfonyl group. The final step involves coupling the thiazole intermediate with benzoyl chloride to form the target compound .

Chemical Reactions Analysis

N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine

Scientific Research Applications

N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can be compared with other similar compounds, such as:

    N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide: This compound has a similar thiazole and fluorophenyl structure but differs in the substituents on the benzamide moiety.

    N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: This compound features an oxadiazole ring and a methoxybenzyl group, providing different chemical and biological properties.

    (2E)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enamide: This compound has a similar core structure but includes a methoxyphenyl group and a prop-2-enamide moiety.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVICWFDVPRKYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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